molecular formula C7H8N4 B12965288 6-(Hydrazinylmethyl)picolinonitrile

6-(Hydrazinylmethyl)picolinonitrile

Cat. No.: B12965288
M. Wt: 148.17 g/mol
InChI Key: ZHSJUAGIWYNIOA-UHFFFAOYSA-N
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Description

6-(Hydrazinylmethyl)picolinonitrile is a chemical compound with the molecular formula C7H7N5 It is a derivative of picolinonitrile, characterized by the presence of a hydrazinylmethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydrazinylmethyl)picolinonitrile typically involves the reaction of picolinonitrile with hydrazine. The process can be carried out under mild conditions, often using solvents such as ethanol or methanol. The reaction is usually catalyzed by acids or bases to facilitate the formation of the hydrazinylmethyl group.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: 6-(Hydrazinylmethyl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-(Hydrazinylmethyl)picolinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Hydrazinylmethyl)picolinonitrile involves its interaction with specific molecular targets. The hydrazinylmethyl group can form hydrogen bonds and participate in various chemical interactions, affecting the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 6-(Hydroxymethyl)picolinonitrile
  • 6-(Methyl)picolinonitrile
  • 6-(Aminomethyl)picolinonitrile

Comparison: 6-(Hydrazinylmethyl)picolinonitrile is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

6-(hydrazinylmethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C7H8N4/c8-4-6-2-1-3-7(11-6)5-10-9/h1-3,10H,5,9H2

InChI Key

ZHSJUAGIWYNIOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C#N)CNN

Origin of Product

United States

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